5-Methylisoquinoline-6-carboxylic Acid Methyl Ester
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Overview
Description
Preparation Methods
The synthesis of 5-Methylisoquinoline-6-carboxylic Acid Methyl Ester involves several steps. One common method includes the esterification of 5-Methylisoquinoline-6-carboxylic Acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Methylisoquinoline-6-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methylisoquinoline-6-carboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein modifications.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methylisoquinoline-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
5-Methylisoquinoline-6-carboxylic Acid Methyl Ester can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 5-methylisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-10-5-6-13-7-9(10)3-4-11(8)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
SWNNVVXUNXCBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN=C2)C(=O)OC |
Origin of Product |
United States |
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